

Lithium Pyrrolidinoborohydride 1M Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium pyrrolidinoborohydride 1M
solu*

Cat. No.: *B134182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of reagents, is a powerful and selective reducing agent utilized in organic synthesis.^[1] Developed in the laboratory of Professor Bakthan Singaram, these reagents offer a unique combination of high reactivity, comparable to that of lithium aluminum hydride (LiAlH₄), with the practical advantages of being non-pyrophoric and air-stable.^{[1][2]} This guide provides an in-depth overview of the 1M solution of lithium pyrrolidinoborohydride in tetrahydrofuran (THF), covering its properties, synthesis, applications, experimental protocols, and safety considerations.

Core Properties

Lithium pyrrolidinoborohydride is commercially available as a 1M solution in THF.^{[3][4]} Its physical and chemical properties are summarized below.

Data Presentation: Physical and Chemical Properties

Property	Value	Reference
CAS Number	144188-76-1	[3] [4]
Molecular Formula	C ₄ H ₁₁ BLiN	[4] [5]
Molecular Weight	90.89 g/mol	[3] [5]
Concentration	1 M in Tetrahydrofuran (THF)	
Appearance	Solution	-
Density	0.890 g/mL at 25 °C	[4] [6]
Refractive Index	n _{20/D} 1.425	[4] [6]
Flash Point	-17.0 °C (1.4 °F) - closed cup	
Storage Temperature	2-8°C	[4]

Synthesis

Lithium aminoborohydrides, including lithium pyrrolidinoborohydride, are readily synthesized through a two-step process. The first step involves the formation of an amine-borane complex, which is subsequently deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to yield the final product quantitatively.[\[1\]](#)

Experimental Protocol: Synthesis of Lithium Pyrrolidinoborohydride

Objective: To synthesize Lithium Pyrrolidinoborohydride from pyrrolidine and borane-THF complex.

Materials:

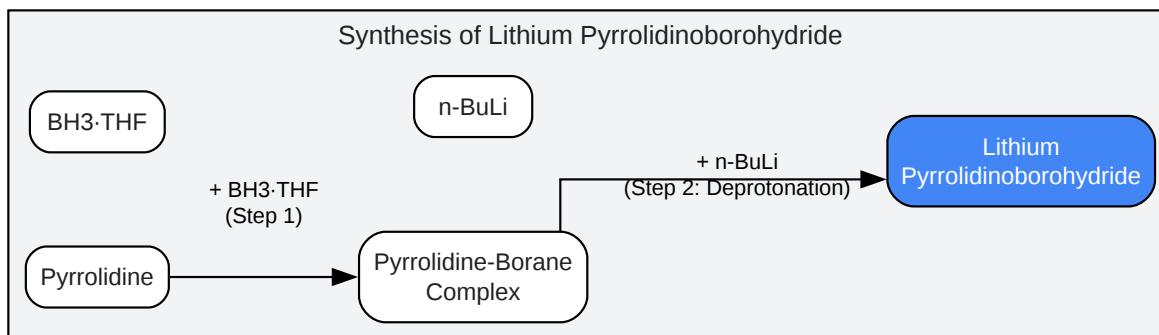
- Pyrrolidine
- Borane-tetrahydrofuran complex (BH₃·THF)
- n-Butyllithium (n-BuLi) in hexanes

- Anhydrous tetrahydrofuran (THF)
- Nitrogen gas supply
- Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer

Procedure:

- Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere using oven-dried glassware to exclude moisture and oxygen.[\[1\]](#)
- Amine-Borane Complex Formation:
 - To a stirred solution of pyrrolidine in anhydrous THF at 0°C, add a 1M solution of $\text{BH}_3 \cdot \text{THF}$ dropwise.
 - Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour to ensure the complete formation of the pyrrolidine-borane complex.[\[1\]](#)
- Deprotonation:
 - Cool the solution of the amine-borane complex to 0°C.
 - Slowly add a solution of n-BuLi in hexanes dropwise to the stirred mixture.
 - After the addition is complete, allow the mixture to warm to room temperature. The lithium pyrrolidinoborohydride is formed quantitatively.[\[1\]](#)
- Confirmation: The concentration of the resulting solution can be determined by analyzing the hydride content, for instance, by careful hydrolysis and measurement of the evolved hydrogen gas.[\[1\]](#)

Visualization: Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis

Lithium pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide array of functional groups.^[1] Its reactivity is comparable to LiAlH_4 , but it exhibits unique selectivity, notably its inability to reduce carboxylic acids and primary amides.^[1] This selectivity allows for the targeted reduction of other functional groups within a multifunctional molecule.

Data Presentation: Reactivity Profile

Functional Group	Product	Reactivity
Aldehydes, Ketones	Alcohols	High[1]
Esters, Lactones	Alcohols	High[1]
Acid Chlorides, Anhydrides	Alcohols	High[1]
Tertiary Amides	Amines or Alcohols	High (product depends on sterics)[2]
Secondary Amides	Amines	High[1]
Epoxides	Alcohols	High[1]
Oximes, Nitriles	Amines	High[1]
Alkyl Halides	Alkanes	High[1]
Azides	Primary Amines	High[2]
α,β -Unsaturated Aldehydes/Ketones	Allylic Alcohols (1,2-reduction)	High & Selective[2]
Carboxylic Acids	No Reaction	Inert[1]
Primary Amides	No Reaction	Inert[1]

Beyond simple reductions, the reagent is highly effective in tandem amination-reduction reactions. For instance, it can convert 2-halobenzonitriles into 2-(N,N-dialkylamino)benzylamines through a process believed to involve nucleophilic aromatic substitution (SNAr) followed by nitrile reduction.[2][3]

Experimental Protocol: General Procedure for Ester Reduction

Objective: To reduce an ester to its corresponding primary alcohol using Lithium Pyrrolidinoborohydride.

Materials:

- Ester substrate

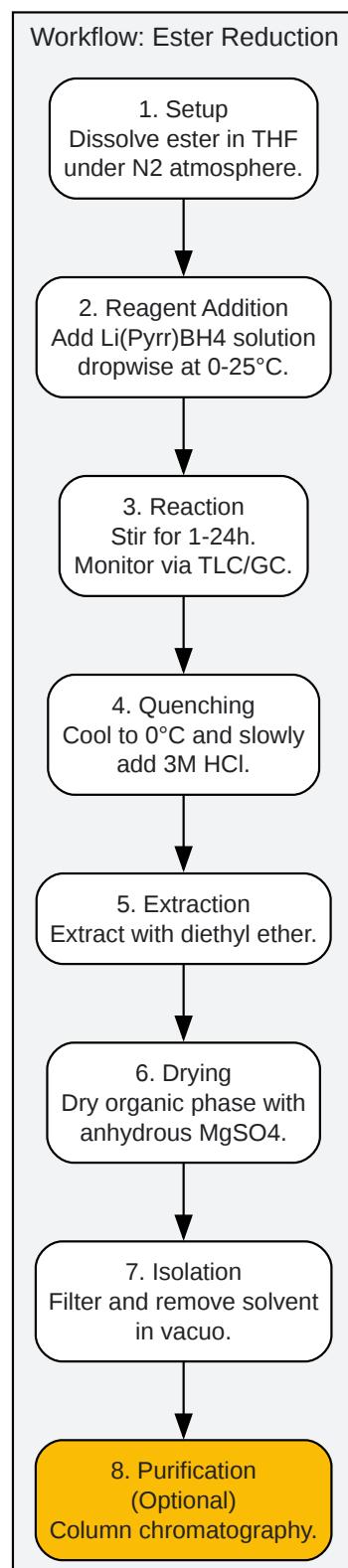
- **Lithium pyrrolidinoborohydride 1M solution in THF**
- Anhydrous THF
- 3M Hydrochloric Acid (for quenching)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Nitrogen gas supply and standard glassware

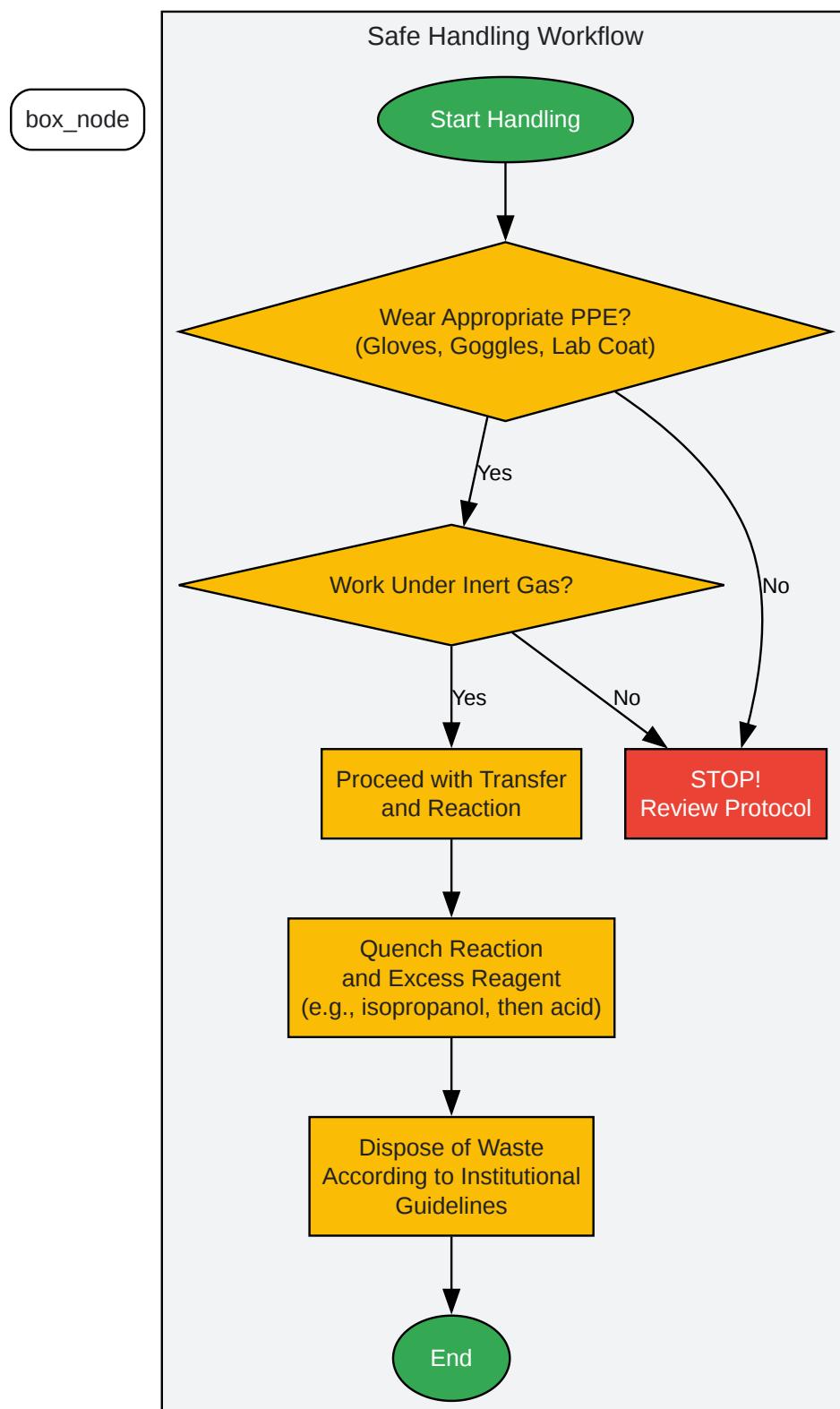
Procedure:

- Reaction Setup: Under a nitrogen atmosphere, dissolve the ester substrate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: Cool the solution to 0°C or maintain at room temperature (25°C), depending on the substrate's reactivity. Add the 1M solution of lithium pyrrolidinoborohydride (typically 1.1-1.5 equivalents) dropwise with stirring.[1]
- Reaction Monitoring: Stir the reaction mixture for a period ranging from 1 to 24 hours.[1] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of 3M HCl to neutralize the excess reagent and hydrolyze the borate complexes.[1]
- Work-up and Extraction:
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (e.g., 2 x 50 mL).[1]
 - Combine the organic extracts and wash with water and/or brine.
- Drying and Isolation:

- Dry the combined organic solution over anhydrous magnesium sulfate.[\[1\]](#)
- Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude alcohol product.
- Purification: Purify the crude product, if necessary, using techniques such as column chromatography or distillation.

Visualization: Experimental Workflow for Ester Reduction



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithium pyrrolidinoborohydride 1M solu | 144188-76-1 | Benchchem [benchchem.com]
- 4. LITHIUM PYRROLIDINOBOROHYDRIDE 1M SOLU& Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Lithium Pyrrolidinoborohydride 1M Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134182#what-is-lithium-pyrrolidinoborohydride-1m-solution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com